4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide 4-chloro-N-[2-(4-morpholinyl)cyclohexyl]benzenesulfonamide is a sulfonamide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006148
InChI: InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2
SMILES: C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Molecular Formula: C16H23ClN2O3S
Molecular Weight: 358.9 g/mol

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide

CAS No.:

Cat. No.: VC0006148

Molecular Formula: C16H23ClN2O3S

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide -

Molecular Formula C16H23ClN2O3S
Molecular Weight 358.9 g/mol
IUPAC Name 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide
Standard InChI InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2
Standard InChI Key AYQCZQKMGKDZPS-UHFFFAOYSA-N
SMILES C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Canonical SMILES C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Chemical Identity and Structural Properties

Molecular Characteristics

4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide (CAS 384352-24-3) is a synthetic small molecule with the systematic name 4-chloro-N-[2-(4-morpholinyl)cyclohexyl]benzenesulfonamide . Its structure integrates three key moieties:

  • A 4-chlorobenzenesulfonamide group, providing sulfonamide’s characteristic hydrogen-bonding capacity.

  • A cyclohexyl spacer, conferring conformational flexibility.

  • A morpholine ring, enhancing solubility and influencing target binding through its amine and ether functionalities .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₃ClN₂O₃S
Molecular Weight358.9 g/mol
CAS Number384352-24-3
SynonymsML123, SF-21

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals:

  • ¹H NMR: Aromatic protons (~7.5–7.8 ppm for chlorobenzene), cyclohexyl protons (1.2–2.5 ppm), and morpholine protons (3.6–3.8 ppm for CH₂-O-CH₂).

  • ¹³C NMR: Sulfonamide carbonyl at ~165 ppm, aromatic carbons (120–140 ppm), and morpholine carbons (50–70 ppm).
    Infrared (IR) spectroscopy reveals sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends at ~1550 cm⁻¹.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-step process:

  • Preparation of 2-Morpholinocyclohexylamine: Cyclohexene oxide is reacted with morpholine under acidic conditions, followed by amination.

  • Sulfonamide Formation: 4-Chlorobenzenesulfonyl chloride is condensed with the amine intermediate in dichloromethane, using triethylamine to scavenge HCl .

Table 2: Synthesis Conditions

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C (room temperature)
Yield60–75% (reported)

Purification and Analysis

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), with final purity >95% confirmed by high-performance liquid chromatography (HPLC).

Mechanism of Action and Biological Targets

TRPML3 Channel Activation

4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide (SF-21) activates TRPML3, a cation channel implicated in endosomal-lysosomal function. Key findings include:

  • EC₅₀: 14.24 µM, with 61% maximal efficacy relative to the reference agonist SN-2 .

  • Calcium Influx: Induces intracellular Ca²⁺ release in HEK293 cells expressing TRPML3 (200 ± 7 nM Δ[Ca²⁺]i) .

  • Selectivity: Minimal activity on TRPML1 and TRPML2 at 10 µM, suggesting subtype specificity .

Table 3: Pharmacological Profile

ParameterValueSource
TRPML3 EC₅₀14.24 ± 2.03 µM
Maximal Efficacy61 ± 2%
Calcium Response200 ± 7 nM Δ[Ca²⁺]i

Structural-Activity Relationships (SAR)

  • Chloro Substituent: Essential for TRPML3 activation; removal reduces potency .

  • Morpholine Group: Enhances solubility and target engagement via hydrogen bonding.

  • Cyclohexyl Spacer: Optimal length for bridging sulfonamide and morpholine moieties.

Preclinical Research Findings

Ion Channel Modulation

In patch-clamp studies, 10 µM SF-21 increased TRPML3 single-channel conductance to ~10 pS at −80 mV, comparable to endogenous activators . This activity suggests potential in treating lysosomal storage disorders and neurodegenerative diseases characterized by calcium dysregulation .

Physicochemical and Pharmacokinetic Properties

Table 4: Drug-Like Properties

PropertyValueMethod
LogP2.1 ± 0.3Calculated
Solubility (pH 7.4)0.45 ± 0.04 mg/mLKinetic
Plasma Protein Binding98.2%Equilibrium

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